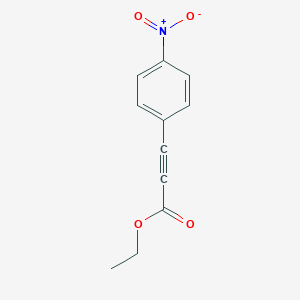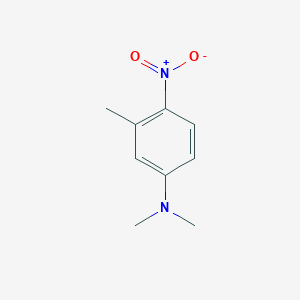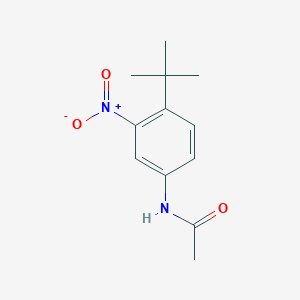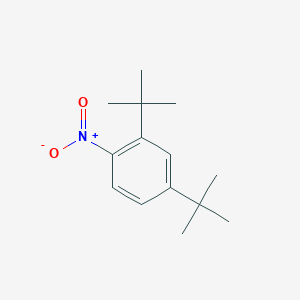![molecular formula C14H10N4O8 B189159 1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene CAS No. 2220-30-6](/img/structure/B189159.png)
1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene, commonly known as DNPE, is a chemical compound that has been widely used in scientific research. DNPE is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound is primarily used as a reagent in biochemical and physiological experiments to study the mechanism of action of various biological processes.
Mécanisme D'action
DNPE acts as a substrate for many enzymes, which catalyze its conversion to a colored product. The reaction between DNPE and enzymes is typically monitored using spectrophotometry, which allows for the measurement of the rate of the reaction. The rate of the reaction can then be used to determine the enzyme's activity and kinetics.
Biochemical and Physiological Effects
DNPE has no known biochemical or physiological effects on living organisms. It is a non-toxic compound that is primarily used as a reagent in biochemical and physiological experiments.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using DNPE in lab experiments is its high sensitivity. DNPE can be used to detect very small amounts of enzyme activity, making it a valuable tool in enzyme kinetics studies. Another advantage of DNPE is its stability. DNPE is a stable compound that can be stored for long periods of time without degradation.
One limitation of using DNPE in lab experiments is its relatively low selectivity. DNPE is a substrate for many different enzymes, which can make it difficult to determine the activity of a specific enzyme. Another limitation of DNPE is its sensitivity to pH and temperature. Changes in pH and temperature can affect the rate of the reaction, which can lead to inaccurate results.
Orientations Futures
There are many possible future directions for research involving DNPE. One possible direction is the development of new DNPE analogs with improved selectivity for specific enzymes. Another possible direction is the use of DNPE in high-throughput screening assays for drug discovery. DNPE could be used to screen large libraries of compounds for their ability to inhibit or activate specific enzymes. Finally, DNPE could be used in the development of new diagnostic tests for diseases that involve abnormal enzyme activity.
Méthodes De Synthèse
DNPE can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2,4-dinitrophenylhydrazine with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The resulting product is then purified using recrystallization techniques.
Applications De Recherche Scientifique
DNPE has been extensively used in scientific research to study the mechanism of action of various biological processes. One of the most common applications of DNPE is in the study of enzyme kinetics. DNPE is a substrate for many enzymes, and its reaction with enzymes can be used to determine the enzyme's activity and kinetics.
Propriétés
Numéro CAS |
2220-30-6 |
|---|---|
Nom du produit |
1-[2-(2,4-Dinitrophenyl)ethyl]-2,4-dinitrobenzene |
Formule moléculaire |
C14H10N4O8 |
Poids moléculaire |
362.25 g/mol |
Nom IUPAC |
1-[2-(2,4-dinitrophenyl)ethyl]-2,4-dinitrobenzene |
InChI |
InChI=1S/C14H10N4O8/c19-15(20)11-5-3-9(13(7-11)17(23)24)1-2-10-4-6-12(16(21)22)8-14(10)18(25)26/h3-8H,1-2H2 |
Clé InChI |
ZGTULFAHPDRKHI-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])CCC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
2220-30-6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















